molecular formula C15H11NOS B1437446 4-(4-Phenyl-1,3-thiazol-2-yl)phenol CAS No. 416859-97-7

4-(4-Phenyl-1,3-thiazol-2-yl)phenol

Cat. No.: B1437446
CAS No.: 416859-97-7
M. Wt: 253.32 g/mol
InChI Key: DKXVVPYNEPDZNT-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)phenol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-(4-Phenyl-1,3-thiazol-2-yl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, these compounds can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been reported to form hydrogen bonds and π-π interactions with target proteins, which can alter their conformation and activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit a fast onset of action, with their effects being observed within a short period . The long-term stability and degradation of these compounds can affect their efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For example, thiazole derivatives have been shown to induce oxidative damage in cells at higher concentrations, leading to cytotoxicity and cell death . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been reported to influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites, which can affect cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives have been shown to be transported across cell membranes through specific transporters, which can affect their localization and accumulation within cells . These interactions can influence the compound’s efficacy and safety in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, thiazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce oxidative stress . These interactions can affect the compound’s activity and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol typically involves the reaction of 4-phenylthiazol-2-amine with phenol under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1,3-thiazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,3-thiazole-2-amine
  • 4-(4-Methyl-1,3-thiazol-2-yl)phenol
  • 4-(4-Bromophenyl)-1,3-thiazol-2-yl)phenol

Uniqueness

4-(4-Phenyl-1,3-thiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities compared to other thiazole derivatives. Its phenolic group enhances its antioxidant properties, while the thiazole ring contributes to its antimicrobial and anticancer activities .

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXVVPYNEPDZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 2-bromoacetophenone (520 mg, 2.61 mmol) and 4-hydroxy-thiobenzamide (400 mg, 2.61 mmol) were dissolved in ethanol (10 ml), and the resulting solution was heated to reflux. After about one hour, the reaction was cooled to about 35° C. and was allowed to stir for about an additional twelve hours. The reaction mixture was then concentrated in vacuo to an oil, the residue redissolved in ethyl acetate and methylene chloride, and extracted with saturated aqueous sodium bicarbonate. The combined extracts were then extracted with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. The crude product was purified by column chromatography (silica gel; methylene chloride to 2% methanol/methylene chloride). The title product was isolated as a white solid (516 mg, 78% yield). LRMS ([M+H]+)=254.1.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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